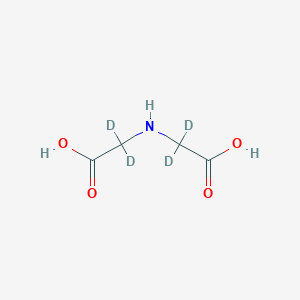
5-Fluoropyrimidin-2-one
Descripción general
Descripción
5-Fluoropyrimidin-2-one is an organohalogen compound and a member of pyrimidines . It has a molecular formula of C4H3FN2O and a molecular weight of 114.08 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Fluoropyrimidin-2-one includes a fluorine atom attached to a pyrimidine ring . The InChI representation of the molecule isInChI=1S/C4H3FN2O/c5-3-1-6-4 (8)7-2-3/h1-2H, (H,6,7,8) . The canonical SMILES representation is C1=C (C=NC (=O)N1)F .
Aplicaciones Científicas De Investigación
Cancer Chemotherapy
5-fluoropyrimidin-2-ol is a classic example of a rationally developed class of anticancer drugs, the fluoropyrimidines . They are now the focus of further rational approaches to cancer chemotherapy as they are transformed into oral formulations . Given alone, oral 5-fluorouracil (5-FU) has erratic absorption and nonlinear pharmacokinetics . However, when oral 5-FU is given as a prodrug and/or paired with a dihydropyrimidine dehydrogenase inhibitor, the resultant 5-FU has linear pharmacokinetics that may approximate the less myelosuppressive continuous i.v. infusion schedule of 5-FU administration without the use of infusion catheters and pumps .
Magnetic Functionalities in MOFs
The Cu-based MOF of formula [Cu(F-pymo) 2 (H 2 O) 1.25] n (F-pymo = 5-fluoropyrimidin-2-olate), shown in Fig. 10, has helical channels of ca. 2.9 Å diameter which are filled with water molecules that can be removed upon heating . The as-synthesized solid shows antiferromagnetic interactions, mediated by the pyrimidine ligands .
Mecanismo De Acción
Target of Action
5-Fluoropyrimidin-2-ol, also known as 5-Fluoropyrimidin-2-one, 5-Fluoro-2-hydroxypyrimidine, or 5-Fluoropyrimidin-2(1H)-one, is a type of fluoropyrimidine, a class of anticancer drugs . The primary target of this compound is thymidylate synthase , an enzyme crucial for DNA synthesis . By inhibiting this enzyme, the compound disrupts DNA synthesis, thereby inhibiting the growth and proliferation of cancer cells .
Mode of Action
The compound exerts its antitumor effects through several mechanisms. It inhibits RNA synthesis and function, thymidylate synthase activity, and incorporates into DNA, leading to DNA strand breaks . This disruption in the normal functioning of RNA and DNA hampers the growth and multiplication of cancer cells .
Biochemical Pathways
5-Fluoropyrimidin-2-ol affects the biochemical pathways involved in DNA and RNA synthesis. It is incorporated into nucleic acids, resulting in the formation of fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are the active nucleotides through which the compound exerts its antimetabolite actions .
Pharmacokinetics
The pharmacokinetics of 5-Fluoropyrimidin-2-ol involves its absorption, distribution, metabolism, and excretion (ADME). Given orally, it has erratic absorption and nonlinear pharmacokinetics . The variability in plasma levels results primarily from extensive first-pass metabolism of the compound in the gut wall and the liver, coupled with variable and schedule-dependent clearance . The primary and rate-limiting enzyme involved in its metabolism is dihydropyrimidine dehydrogenase (DPD) .
Result of Action
The result of the action of 5-Fluoropyrimidin-2-ol is the inhibition of the growth and proliferation of cancer cells. By disrupting the normal functioning of RNA and DNA, and inhibiting the activity of thymidylate synthase, the compound hampers the growth and multiplication of cancer cells .
Direcciones Futuras
Fluorinated pyrimidines like 5-FU are being studied for more precise use in cancer treatment. Methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution, are being reviewed. New insights into how fluoropyrimidines perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies .
Propiedades
IUPAC Name |
5-fluoro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPABFFGQPLJKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174067 | |
| Record name | 5-Fluoropyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyrimidin-2-one | |
CAS RN |
2022-78-8, 214290-48-9 | |
| Record name | 5-Fluoropyrimidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoropyrimidin-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoropyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2(1H)-pyrimidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoro-pyrimidin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROPYRIMIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXI7T1BI5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine](/img/structure/B3421299.png)


![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3421329.png)








![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B3421402.png)